![molecular formula C24H24ClN5O3S B2462701 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide CAS No. 1173773-04-0](/img/structure/B2462701.png)
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O3S and its molecular weight is 498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazoquinazoline core, which is known for various pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Research indicates that compounds within the imidazoquinazoline class can inhibit specific enzymes and pathways involved in disease processes. For instance:
- α-Glucosidase Inhibition : Studies have shown that derivatives of imidazo[1,2-c]quinazolines exhibit significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism and a target for type 2 diabetes treatment. The IC50 values for these compounds ranged from 12.44 μM to 308.33 μM, indicating their potential as therapeutic agents for managing blood sugar levels .
1. Anticancer Activity
Imidazoquinazolines have been explored for their anticancer properties. The compound's structure suggests potential interactions with cellular pathways that regulate cancer cell proliferation and apoptosis. Research has identified several analogs with promising activity against various cancer cell lines.
2. Antimicrobial Activity
The imidazo[1,2-c]quinazoline scaffold has demonstrated antimicrobial properties. Compounds within this class have been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting growth and biofilm formation.
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating pathways associated with inflammation. This could involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of imidazoquinazolines. Variations in substituents on the phenyl ring or the imidazole moiety can significantly influence potency and selectivity against target enzymes.
Compound | Substituent | IC50 (μM) | Activity |
---|---|---|---|
Compound A | -OCH3 | 50.0 ± 0.12 | High α-glucosidase inhibition |
Compound B | -Cl | 268.25 ± 0.09 | Moderate α-glucosidase inhibition |
Compound C | -NO2 | 100.0 ± 0.15 | Antimicrobial activity |
Case Studies
Several studies have focused on the synthesis and evaluation of new imidazoquinazoline derivatives:
- Study on α-Glucosidase Inhibition : A recent investigation synthesized a series of substituted imidazo[1,2-c]quinazolines to evaluate their inhibitory effects on α-glucosidase. The most potent derivative exhibited an IC50 value significantly lower than that of acarbose, a standard treatment for diabetes .
- Anticancer Evaluation : Another study assessed the anticancer potential of various imidazo[1,2-c]quinazolines against human cancer cell lines. Results indicated that specific modifications to the core structure enhanced cytotoxicity against breast and colon cancer cells .
科学的研究の応用
In vitro studies have demonstrated significant biological activity against various cancer cell lines. The following table summarizes the antiproliferative effects:
Cell Line | IC50 Value (µM) |
---|---|
K562 (human chronic myeloid leukemia) | 49.40 |
Hut78 (human T-cell leukemia) | 50.20 |
Pharmacokinetics
The pharmacokinetic profile of the compound indicates:
- Good bioavailability
- High plasma free fractions (33%-50%)
- Large volume of distribution
- Intermediate half-life
These properties enhance its therapeutic potential and effectiveness in clinical settings.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various models:
- Anticancer Activity :
- A study involving K562 cells demonstrated an IC50 value of 49.40 µM, indicating strong antiproliferative effects compared to standard treatments.
- Molecular Docking Studies :
- Computational analyses showed effective binding to the active sites of PI3K and HDAC, providing a rational basis for its inhibitory activity.
Therapeutic Applications
The compound's ability to inhibit PI3K and HDAC suggests potential applications in:
- Cancer Therapy : Targeting various cancers through modulation of cell growth pathways.
- Neurological Disorders : Given the role of HDAC in neurodegenerative diseases, this compound may have implications in treating conditions like Alzheimer's disease.
特性
IUPAC Name |
N-butyl-2-[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3S/c1-2-3-11-26-20(31)13-19-23(33)30-22(28-19)17-9-4-5-10-18(17)29-24(30)34-14-21(32)27-16-8-6-7-15(25)12-16/h4-10,12,19H,2-3,11,13-14H2,1H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYHFVYXGCQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。